H-ILE-LEU-OH

Descripción general

Descripción

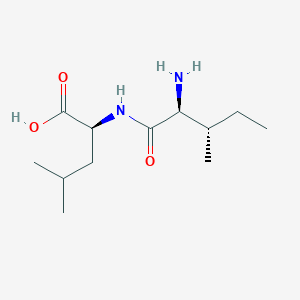

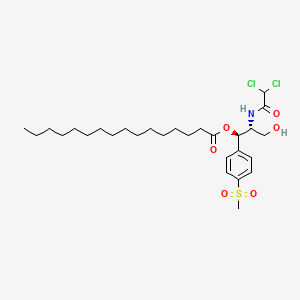

Ile-Leu, also known as Isoleucylleucine , is a dipeptide composed of the amino acids isoleucine (Ile) and leucine (Leu). These two amino acids share the same molecular weight but have different structures, which can significantly influence protein functions . To thoroughly characterize a protein of interest, researchers need to carefully examine each Ile/Leu position in the protein sequence .

Synthesis Analysis

The synthesis of Ile-Leu involves the use of selectively labeled amino acid precursors or the addition of selectively labeled amino acids . The assignment of methyl groups, a prerequisite for functional analysis, employs different strategies . For instance, protocols for efficient methyl labeling have been developed based on the use of selectively labeled amino acid precursors (Ile, Leu, Val) or on the addition of selectively labeled amino acids (Ala, Met, Thr) .

Molecular Structure Analysis

Although Ile and Leu share the same molecular weight, their different structures may dramatically influence protein functions . The structural mechanism of Ile-Leu has been investigated using molecular dynamics simulations . The distinct hydrophobic side chain symmetries of Leu and Ile can cause the interaction network to redistribute, offering effective conformation transduction .

Chemical Reactions Analysis

The fragmentations of Ile-Leu have been systematically investigated using collision-induced dissociation (CID) tandem mass spectrometry . The three structural isomers can be distinguished by their CID MS/MS spectra .

Physical And Chemical Properties Analysis

Ile-Leu has a molecular formula of C12H24N2O3, an average mass of 244.331 Da, and a monoisotopic mass of 244.178696 Da . The physical-chemical properties of residues in Ile-Leu have been analyzed to obtain interface propensities of residues and to find differences in the distribution of five quantitative descriptors for amino acid residues .

Aplicaciones Científicas De Investigación

Aplicaciones antioxidantes

“H-ILE-LEU-OH” es un tipo de péptido antioxidante . Los péptidos antioxidantes son actualmente un punto caliente en la ciencia de los alimentos, los productos farmacéuticos y la cosmética . Son fundamentales en la selección, evaluación de la actividad, mecanismos y aplicaciones en estos campos .

Ciencia de los alimentos

En el campo de la ciencia de los alimentos, los péptidos antioxidantes como “this compound” pueden utilizarse para mejorar el valor nutricional y la vida útil de los productos alimenticios . Pueden prevenir la oxidación de los alimentos, preservando así su frescura y contenido nutricional .

Productos farmacéuticos

En los productos farmacéuticos, los péptidos antioxidantes se utilizan en el desarrollo de medicamentos para diversas enfermedades . Pueden neutralizar los radicales libres nocivos en el cuerpo, previniendo o ralentizando la progresión de las enfermedades relacionadas con el estrés oxidativo .

Cosmética

En cosmética, los péptidos antioxidantes se utilizan en productos para el cuidado de la piel para proteger la piel del daño oxidativo . Pueden ayudar a mantener la salud de la piel y a ralentizar el proceso de envejecimiento .

Neuroprotección

“this compound” se ha encontrado que protege contra la muerte neuronal induciendo la síntesis del factor neurotrófico derivado del cerebro y del factor neurotrófico derivado de la línea celular glial . Esto lo convierte en un posible candidato para el tratamiento de enfermedades neurodegenerativas .

Mecanismos moleculares

Los mecanismos moleculares de los péptidos antioxidantes como “this compound” implican varias vías de señalización, incluyendo Keap1-Nrf2/ARE, apoptosis dependiente de las mitocondrias, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR y NF-κB . Comprender estos mecanismos puede ayudar en el desarrollo de terapias antioxidantes más eficaces .

Selección eficiente

La selección eficiente con tecnologías novedosas ha acelerado significativamente el proceso de investigación de péptidos antioxidantes como “this compound”, sustituyendo gradualmente el enfoque tradicional . Esto permite el descubrimiento de nuevos péptidos antioxidantes con aplicaciones potenciales en diversos campos .

Evaluación de la actividad

Después de que los nuevos péptidos antioxidantes como “this compound” se seleccionan e identifican, la evaluación de la actividad, que requiere mucho tiempo, es otro procedimiento indispensable . Los modelos celulares y de roedores se han utilizado ampliamente para la evaluación de la actividad, mientras que los modelos no roedores proporcionan una solución eficiente, incluso con el potencial de cribado de alto rendimiento .

Mecanismo De Acción

Target of Action

The primary targets of the compound H-ILE-LEU-OH, also known as Ile-Leu, are the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway plays a critical role in the regulation of protein synthesis and energy metabolism .

Mode of Action

This compound interacts with its targets by increasing protein synthesis through the activation of the mTOR signaling pathway . This interaction results in the promotion of energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Biochemical Pathways

The compound this compound affects the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway . This pathway is crucial for the regulation of glucose, lipid, and protein synthesis, as well as intestinal health and immunity . The downstream effects of this pathway include the regulation of energy homeostasis and nutrition metabolism .

Pharmacokinetics

It is known that the compound is a dipeptide, composed of the amino acids isoleucine and leucine Dipeptides are generally well-absorbed in the gastrointestinal tract, suggesting good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the induction of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis, which protect against neuronal death . Additionally, dietary supplementation with this compound has been observed to prevent the impairment of memory induced by amyloid β in mice, likely by restraining the hyperphosphorylation of extracellular signal-regulated kinase .

Safety and Hazards

Direcciones Futuras

The exact function and binding partners of Ile-Leu remain unknown, providing a basis for future NMR studies of protein-protein interactions to elucidate the molecular mechanism of double membrane vesicle (DMV) formation . This could have broader implications for understanding the role of Ile-Leu in various biological processes and diseases.

Análisis Bioquímico

Biochemical Properties

Ile-Leu interacts with various enzymes, proteins, and other biomolecules. For instance, Ile and Leu residues are crucial in protein structures, often found in the hydrophobic cores of proteins . They can influence protein folding and stability . The presence of Ile and Leu in proteins can also impact the protein’s interactions with other molecules .

Cellular Effects

Ile-Leu can influence various cellular processes. As components of proteins, these amino acids can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, BCAAs, including Ile and Leu, can regulate glucose, lipid, and protein metabolism, and they can influence cell function via the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .

Molecular Mechanism

The molecular mechanism of Ile-Leu’s action involves its role as building blocks in protein synthesis. The incorporation of Ile and Leu into proteins can influence the protein’s structure and function, affecting its interactions with other biomolecules . Furthermore, as part of the BCAAs, Ile and Leu can act as signaling molecules, influencing cellular metabolism via the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

The effects of Ile-Leu can change over time in laboratory settings. For instance, the incorporation of Ile and Leu into proteins can influence the stability of the proteins . The degradation of proteins containing Ile and Leu can also release these amino acids back into the cellular environment, where they can be reused in other metabolic processes .

Dosage Effects in Animal Models

The effects of Ile-Leu can vary with different dosages in animal models. For instance, BCAAs, including Ile and Leu, have been shown to influence growth and health in animals . Excessive levels of BCAAs can lead to metabolic imbalances and health issues .

Metabolic Pathways

Ile-Leu is involved in various metabolic pathways. As BCAAs, Ile and Leu are metabolized via the BCAA degradation pathway, which involves several enzymes and cofactors . This pathway can influence the levels of other metabolites in the cell .

Transport and Distribution

Ile-Leu can be transported and distributed within cells and tissues. Amino acid transporters can facilitate the uptake of Ile and Leu into cells . Once inside the cell, these amino acids can be incorporated into proteins or metabolized via various pathways .

Subcellular Localization

The subcellular localization of Ile-Leu depends on its incorporation into proteins. The proteins containing Ile and Leu can be localized to various compartments or organelles within the cell, depending on the protein’s function and any targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

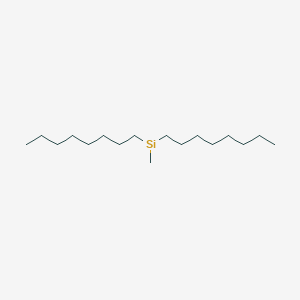

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXCSQZLLIOCI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427071 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26462-22-6 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)